11-BETA-HYDROXYPREGNENOLONE
Description
Properties
CAS No. |
1164-86-9 |
|---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.484 |
IUPAC Name |
1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
MWFVCWVMFCXVJV-USCZNDJGSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Metabolism of 11 Beta Hydroxypregnenolone
Origin from Cholesterol and Pregnenolone (B344588)
The journey of steroid synthesis begins with cholesterol, a 27-carbon molecule that serves as the universal precursor for all steroid hormones. nih.govoup.com The initial and rate-limiting steps of this process are highly regulated and occur within the mitochondria of steroidogenic tissues.
Initial Steroidogenic Steps and Cholesterol Side-Chain Cleavage
The first committed step in steroidogenesis is the conversion of cholesterol to pregnenolone. mdpi.comuniprot.orgoup.com This transformation is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage (P450scc), which is encoded by the CYP11A1 gene. uniprot.orgbioscientifica.comoup.com The process involves a three-step oxidation reaction that removes six carbons from the cholesterol side chain. nih.gov
The reaction mechanism proceeds through two sequential hydroxylations of the cholesterol side chain, first at the C22 position to form 22R-hydroxycholesterol, and then at the C20 position to yield 20α,22R-dihydroxycholesterol. mdpi.comwikipedia.orgdrugbank.com The final step is the cleavage of the bond between carbons 20 and 22, which releases pregnenolone and isocaproic aldehyde. mdpi.comoup.com This entire sequence requires the input of electrons, which are transferred from NADPH via a short electron transport chain consisting of two proteins: adrenodoxin (B1173346) reductase and adrenodoxin. mdpi.comnih.gov The highest concentrations of this enzyme system are found in the adrenal cortex and the corpus luteum, with significant levels also present in the theca cells of the ovary, Leydig cells of the testis, and the placenta during pregnancy. mdpi.com
| Enzyme/Protein | Gene | Location | Function in Pregnenolone Synthesis |
| Cytochrome P450 Side-Chain Cleavage (P450scc) | CYP11A1 | Inner mitochondrial membrane | Catalyzes the three-step conversion of cholesterol to pregnenolone. mdpi.comuniprot.orgbioscientifica.com |
| Adrenodoxin Reductase | Inner mitochondrial membrane | Transfers electrons from NADPH to adrenodoxin. mdpi.comnih.gov | |
| Adrenodoxin | Mitochondrial matrix | A soluble iron-sulfur protein that transfers electrons to P450scc. mdpi.comnih.gov |
Pregnenolone as a Central C21 Steroid Intermediate
Pregnenolone, a 21-carbon (C21) steroid, is a critical branching point in steroidogenesis. genome.jphmdb.ca From this central precursor, all other classes of steroid hormones are synthesized, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. nih.govoup.comwikipedia.org The metabolic fate of pregnenolone is determined by the specific enzymatic machinery present in different steroidogenic tissues. wikipedia.org For example, pregnenolone can be converted to progesterone (B1679170) or, through the Δ5 pathway, to 17α-hydroxypregnenolone, which is a precursor for androgens and subsequently estrogens. wikipedia.orghmdb.ca This positions pregnenolone as the pivotal C21 intermediate from which the diverse array of steroid hormones originates. mayocliniclabs.com
Enzymatic Conversions Leading to 11-Beta-Hydroxypregnenolone
The introduction of a hydroxyl group at the 11-beta position of the steroid nucleus is a key modification in the synthesis of glucocorticoids and some mineralocorticoids. This reaction is catalyzed by specific cytochrome P450 enzymes located in the mitochondria.
Cytochrome P450 11B1 (CYP11B1) Mediated 11β-Hydroxylation
Cytochrome P450 11B1, also known as steroid 11β-hydroxylase, is an enzyme primarily found in the zona fasciculata of the adrenal cortex. msdmanuals.commdpi.com Its main function is to catalyze the final step in cortisol synthesis, which is the 11β-hydroxylation of 11-deoxycortisol. oup.comoup.comwikidoc.org The enzyme, encoded by the CYP11B1 gene, is also capable of hydroxylating other steroid substrates. wikipedia.orgmdpi.com
While the primary substrates for CYP11B1 are 11-deoxycortisol and, to a lesser extent, 11-deoxycorticosterone, it can also act on other steroids. oup.com For instance, CYP11B1 catalyzes the conversion of progesterone to 11β-hydroxyprogesterone. nih.govmayocliniclabs.com Given its function of adding a hydroxyl group at the 11β position of C21 steroids, it is the enzyme responsible for the conversion of pregnenolone to this compound.
Aldosterone (B195564) Synthase (CYP11B2) Involvement in 11β-Hydroxylation Pathways
Aldosterone synthase, encoded by the CYP11B2 gene, is another mitochondrial cytochrome P450 enzyme with 11β-hydroxylase activity. drugbank.comljmu.ac.uk As its name suggests, its primary role is in the synthesis of aldosterone in the zona glomerulosa of the adrenal cortex. ljmu.ac.ukplos.org This process involves three sequential reactions: the 11β-hydroxylation of 11-deoxycorticosterone to corticosterone (B1669441), followed by 18-hydroxylation and subsequent 18-oxidation to form aldosterone. drugbank.com
CYP11B2 shares a high degree of sequence homology (93%) with CYP11B1. drugbank.com Like CYP11B1, aldosterone synthase can also catalyze the 11β-hydroxylation of progesterone to form 11β-hydroxyprogesterone. nih.govmayocliniclabs.com Therefore, CYP11B2 also possesses the capability to hydroxylate pregnenolone at the 11β-position, contributing to the formation of this compound.
| Enzyme | Gene | Primary Location (Adrenal Cortex) | Key Function | Substrates for 11β-Hydroxylation |
| Cytochrome P450 11B1 (11β-Hydroxylase) | CYP11B1 | Zona fasciculata | Cortisol synthesis. oup.comoup.commdpi.com | 11-Deoxycortisol, 11-Deoxycorticosterone, Progesterone, Pregnenolone. nih.govmayocliniclabs.comoup.com |
| Cytochrome P450 11B2 (Aldosterone Synthase) | CYP11B2 | Zona glomerulosa | Aldosterone synthesis. drugbank.comljmu.ac.ukplos.org | 11-Deoxycorticosterone, Progesterone, Pregnenolone. nih.govdrugbank.commayocliniclabs.com |
Downstream Metabolic Fates and Intermediary Products
Once formed, this compound can be further metabolized by various steroidogenic enzymes. The metabolic pathways are dictated by the enzymes present in the specific tissue. Based on the known metabolism of structurally similar steroids, several potential downstream fates can be outlined.
One likely metabolic conversion is the oxidation of the 11β-hydroxyl group to an 11-keto group, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. mdpi.comuniprot.org In particular, 11β-HSD1 can function as a reductase, but it also catalyzes the dehydrogenase reaction, converting 11β-hydroxysteroids to their 11-keto counterparts. uniprot.org This would convert this compound into 11-keto-pregnenolone.
Furthermore, this compound, being a Δ5-steroid, can be a substrate for 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). This enzyme would convert the 3β-hydroxyl group to a 3-keto group and isomerize the double bond from the B-ring to the A-ring, yielding 11β-hydroxyprogesterone. oup.com This product, 11β-hydroxyprogesterone, is a known mineralocorticoid and can be further metabolized. mayocliniclabs.com
The downstream metabolism of 11β-hydroxyprogesterone has been studied and involves enzymes such as 5α-reductase (SRD5A) and cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), leading to the formation of C19 androgens in what is known as the "backdoor pathway". nih.gov This suggests that this compound could serve as a precursor in alternative androgen synthesis pathways, ultimately leading to compounds like 11-ketodihydrotestosterone (B1662675). nih.gov
The potential metabolic pathways are summarized below:
Oxidation: this compound → 11-keto-pregnenolone (catalyzed by 11β-HSD).
Isomerization: this compound → 11β-hydroxyprogesterone (catalyzed by 3β-HSD).
Further Hydroxylation: It may undergo further hydroxylation at other positions, such as C17, by enzymes like CYP17A1, to form compounds like 11β,17α-dihydroxypregnenolone.
Androgen Synthesis: Through a series of reactions involving the enzymes mentioned above, it could ultimately be converted to 11-oxygenated androgens. nih.govbioscientifica.com
Interconversion by 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (HSD3B) Enzymes
Once formed, this compound, which is a Δ5-3β-hydroxysteroid, becomes a substrate for the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B). wikipedia.org This enzyme is critical for the production of all classes of active steroid hormones, as it catalyzes the conversion of Δ5-hydroxysteroids into Δ4-ketosteroids. wikipedia.orgnih.gov In humans, two primary isozymes exist: HSD3B1, found in peripheral tissues like the placenta, and HSD3B2, which is expressed in the adrenal glands and gonads. wikipedia.orgoup.com
The HSD3B2 isozyme acts on this compound to catalyze its oxidation and isomerization, converting it into 11β-hydroxyprogesterone. nih.govfrontiersin.org This reaction involves two distinct steps carried out by the single enzyme: the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the Δ4 position (between carbons 4 and 5). nih.gov This conversion is a pivotal step, as it transforms the Δ5 steroid into a Δ4 steroid, thereby channeling the metabolic flow from the Δ5 pathway toward the synthesis of glucocorticoids and alternative androgens.
Table 1: Enzymatic Conversion of this compound
| Substrate | Enzyme | Product |
|---|
Contribution to 11-Oxygenated Androgen Biosynthesis
The term "11-oxygenated androgens" (11-oxC19) refers to a class of C19 steroids that possess an oxygen atom at the C11 position. nih.govnih.gov These compounds have been identified as clinically relevant and potent androgens. nih.govkarger.com The principal and most studied pathway to their formation begins with the 11β-hydroxylation of the C19 steroids androstenedione (B190577) (A4) and testosterone (B1683101) (T) by the adrenal-specific enzyme CYP11B1. nih.govnih.govkarger.com
However, emerging research indicates the existence of an alternative route to these androgens, originating from C21 precursors. 11β-hydroxyprogesterone has been identified as a potential upstream precursor for the synthesis of potent 11-oxygenated androgens. oup.com By being converted into 11β-hydroxyprogesterone, this compound serves as an entry point into this alternative biosynthetic pathway.
This pathway proceeds from the C21 steroid 11β-hydroxyprogesterone to C19 androgens through the action of CYP17A1, which mediates 17,20-lyase activity to cleave the side chain. While the 17,20-lyase activity of human CYP17A1 is significantly more efficient with 17-hydroxypregnenolone as a substrate compared to 17-hydroxyprogesterone, the existence of this alternative pathway provides a mechanism for the production of 11-oxygenated androgens directly from 11-hydroxylated C21 precursors. karger.com This route may become particularly significant in metabolic states where upstream precursors accumulate, such as in certain forms of congenital adrenal hyperplasia (CAH). nih.gov
Linkages within the Alternative "Backdoor Pathway" of Steroidogenesis
The "backdoor pathway" of androgen synthesis is an alternative metabolic route that produces potent androgens, such as dihydrotestosterone (B1667394) (DHT), while bypassing conventional intermediates like androstenedione and testosterone. plos.orgwikipedia.org Initially described as starting from 17-hydroxyprogesterone, this pathway is crucial for normal male fetal development and can be activated in hyperandrogenic disorders. plos.orgresearchgate.net
More recently, research has uncovered a "11-oxy backdoor pathway," which specifically leads to the formation of potent 11-oxygenated androgens like 11-ketodihydrotestosterone (11KDHT). wikipedia.org This pathway also begins with C21 steroids and bypasses the canonical androgen precursors A4 and T. wikipedia.org
The metabolic sequence starting with this compound is a key feeder into this 11-oxy backdoor pathway. The conversion of this compound to 11β-hydroxyprogesterone by HSD3B2 creates the necessary C21 substrate that can be further metabolized through a series of reduction and cleavage reactions to ultimately yield 11KDHT. wikipedia.org This linkage is particularly relevant in pathologies like 21-hydroxylase deficiency, where the block in the classical cortisol pathway leads to a build-up of precursors that are shunted into alternative routes, including the backdoor and 11-oxy backdoor pathways, contributing to androgen excess. nih.govnih.gov
Table 2: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 11β-Hydroxyandrostenedione | 11OHA4 |
| 11β-Hydroxyprogesterone | 11OHP / 11OHP4 |
| 11β-Hydroxytestosterone | 11OHT |
| 11-Deoxycortisol | Compound S |
| 11-Ketodihydrotestosterone | 11KDHT |
| 17α-Hydroxypregnenolone | 17OHPreg |
| 17α-Hydroxyprogesterone | 17OHP |
| 3β-Hydroxysteroid Dehydrogenase | HSD3B |
| Androstenedione | A4 |
| Cholesterol | - |
| Cortisol | - |
| Cytochrome P450 11B1 | CYP11B1 |
| Cytochrome P450 17A1 | CYP17A1 |
| Dehydroepiandrosterone (B1670201) | DHEA |
| Dihydrotestosterone | DHT |
| Pregnenolone | P5 |
| Progesterone | P4 |
Enzymatic Regulation and Molecular Control of 11 Beta Hydroxypregnenolone Metabolism
Regulatory Mechanisms of Key 11β-Hydroxylase Isozymes (CYP11B1/2)
The synthesis of crucial corticosteroids is finalized by two closely related mitochondrial enzymes with high sequence homology: 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). ahajournals.orgjst.go.jpfrontiersin.org Despite their similarities, their expression and function are distinctly regulated, ensuring the differential production of cortisol and aldosterone in separate zones of the adrenal cortex. ahajournals.orgmdpi.com CYP11B1 is primarily responsible for cortisol synthesis in the zona fasciculata, while CYP11B2 is the key enzyme for aldosterone production in the zona glomerulosa. ahajournals.orgmdpi.comoup.com
Transcriptional and Post-Transcriptional Gene Regulation
The differential expression of CYP11B1 and CYP11B2 is controlled by a combination of hormonal signals, transcription factors, and epigenetic modifications.
Transcriptional Control: The transcription of CYP11B1 is predominantly regulated by the adrenocorticotropic hormone (ACTH) via a cAMP-dependent signaling pathway. ahajournals.orgmdpi.comnih.gov This pathway involves the activation of transcription factors such as Steroidogenic Factor-1 (SF-1) and members of the CREB/ATF family, which bind to specific regulatory elements in the CYP11B1 promoter. nih.gov The Ad1 element (a CRE-like element) and the Ad4 element are crucial for induction by cAMP and SF-1, respectively. nih.gov
In contrast, CYP11B2 transcription is mainly regulated by angiotensin II (Ang II) and potassium (K+) levels. mdpi.comoup.comnih.gov These stimuli activate calcium-dependent signaling pathways. jst.go.jpoup.com Both Ang II and K+ signaling converge on common cis-elements within the CYP11B2 promoter, including a CRE-like element and a binding site for SF-1, to drive gene expression. ahajournals.orgnih.gov While ACTH can cause a transient increase in CYP11B2 expression, chronic exposure inhibits it. oup.comslu.se
The genetic architecture of their promoter regions also contributes to differential regulation. Although the core promoters share homology, the insertion of transposable elements like Alu and L1 has driven them to be divergent. nih.gov
Epigenetic and Post-Transcriptional Regulation: Epigenetic mechanisms, particularly DNA methylation, play a significant role. DNA methylation generally suppresses the expression of both CYP11B1 and CYP11B2. mdpi.com Hypomethylation of the CYP11B2 promoter is associated with high expression levels and can be induced by a low-salt diet or Ang II treatment. mdpi.comahajournals.org Similarly, a lower methylation ratio is linked to increased CYP11B1 expression in certain adrenal adenomas. mdpi.com
At the post-transcriptional level, microRNAs (miRNAs) have emerged as key regulators. mdpi.com Specific miRNAs can target the mRNA of CYP11B1 and CYP11B2, leading to the repression of their translation. For instance, miR-24 has been shown to modulate the expression of both genes, thereby affecting cortisol and aldosterone production. mdpi.com
Post-Translational Modifications and Enzyme Activation
Following translation, the activity and stability of the CYP11B enzymes are subject to further regulation. While phosphorylation is a critical component of the upstream signaling cascades that control transcription (e.g., phosphorylation of CREB), direct post-translational modification of the enzymes themselves is also a control point. jst.go.jpdntb.gov.uaoup.com
Ubiquitination, a process that marks proteins for degradation, has been identified as a key mechanism for controlling CYP11B2 levels. nih.gov The E3 ubiquitin ligase TRIM2 interacts with CYP11B2, promoting its polyubiquitination and subsequent destabilization. nih.gov This acts as a negative regulatory mechanism to control aldosterone production. nih.gov The ubiquitin ligase Siah1 has also been implicated in regulating adrenal gland zonation and aldosterone secretion. jci.org
The ultimate activation of both CYP11B1 and CYP11B2 as monooxygenases is dependent on their correct localization within the inner mitochondrial membrane and their interaction with electron-donating redox partners: adrenodoxin (B1173346) and adrenodoxin reductase. genecards.org This electron transfer process is essential for the catalytic cycle of the enzymes.
Role of 11β-Hydroxysteroid Dehydrogenases (11β-HSD1/2) in Reversible Conversions
The local availability of active glucocorticoids is modulated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which catalyze the interconversion of active cortisol and inactive cortisone (B1669442). wikipedia.orgnih.gov The two main isozymes, 11β-HSD1 and 11β-HSD2, have opposing activities and are critical for tissue-specific glucocorticoid action. nih.govjst.go.jp
Cofactor Dependence (e.g., Hexose-6-Phosphate Dehydrogenase, NADPH)
The direction of the reaction catalyzed by 11β-HSD isozymes is determined by the availability of specific cofactors.
11β-HSD1 functions predominantly as a reductase in intact cells, converting cortisone to active cortisol. dntb.gov.uawikipedia.org This activity is dependent on the cofactor NADPH. oup.comwikipedia.org The supply of NADPH within the endoplasmic reticulum (ER) lumen, where the catalytic domain of 11β-HSD1 resides, is maintained by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). oup.comnih.govdntb.gov.ua The co-localization and functional coupling of H6PDH and 11β-HSD1 are crucial for the reductase activity of 11β-HSD1. oup.comdntb.gov.ua
11β-HSD2 acts exclusively as a high-affinity dehydrogenase, inactivating cortisol to cortisone. nih.govwikipedia.org This oxidative reaction requires the cofactor NAD+. jst.go.jpresearchgate.net The catalytic domain of 11β-HSD2 faces the cytoplasm, where NAD+ is more abundant relative to the ER lumen. nih.gov
This differential cofactor usage and subcellular localization ensure the opposing functions of the two isozymes. nih.gov
Substrate Specificity and Bidirectional Catalytic Activity
While both enzymes act on glucocorticoids, their substrate affinities and catalytic properties differ significantly.
11β-HSD1 exhibits a lower affinity for its glucocorticoid substrates (in the micromolar range) and has a broad substrate specificity, also metabolizing other steroids, sterols, and xenobiotics. wikipedia.orgbiorxiv.org Although it can act as a dehydrogenase in cell homogenates, its function in vivo is overwhelmingly that of a reductase, amplifying local glucocorticoid concentrations. dntb.gov.uawikipedia.org
11β-HSD2 , in contrast, is a high-affinity oxidase with a Michaelis constant (Km) for cortisol in the low nanomolar range, making it highly efficient at inactivating glucocorticoids at physiological concentrations. genecards.orgbiorxiv.org Its primary role is to protect the mineralocorticoid receptor in tissues like the kidney from being illicitly activated by cortisol. genecards.orgwikipedia.org 11β-HSD2 shows purely competitive inhibition by other steroids like progesterone (B1679170) and deoxycorticosterone. genecards.org While primarily a dehydrogenase for endogenous glucocorticoids, it may exhibit some reductase activity on metabolites of certain synthetic fluorinated glucocorticoids. biorxiv.org
| Enzyme | Primary Function | Typical Location | Cofactor | Primary Reaction |
|---|---|---|---|---|
| CYP11B1 | Cortisol Synthesis | Adrenal Zona Fasciculata (Mitochondria) | NADPH (via Adrenodoxin) | 11-deoxycortisol → Cortisol |
| CYP11B2 | Aldosterone Synthesis | Adrenal Zona Glomerulosa (Mitochondria) | NADPH (via Adrenodoxin) | Corticosterone (B1669441) → Aldosterone |
| 11β-HSD1 | Glucocorticoid Activation | Liver, Adipose Tissue (ER) | NADPH | Cortisone → Cortisol |
| 11β-HSD2 | Glucocorticoid Inactivation | Kidney, Colon, Placenta (ER) | NAD+ | Cortisol → Cortisone |
Functional Interplay with Other Steroidogenic Enzymes (e.g., CYP17A1, CYP21A2)
The synthesis of 11-beta-hydroxypregnenolone and its subsequent metabolites is part of the larger steroidogenic pathway, requiring the coordinated action of several enzymes located in both the mitochondria and the endoplasmic reticulum. The functional interplay between CYP11B1/2 and other key enzymes like CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase) is critical.
These enzymes function in a sequential cascade. Steroid precursors are shuttled between the ER and mitochondria for successive modifications.
CYP17A1 , an ER-resident enzyme, introduces a hydroxyl group at the 17α position of pregnenolone (B344588) or progesterone.
CYP21A2 , also in the ER, then adds a hydroxyl group at the 21-position to the 17α-hydroxylated steroid, forming 11-deoxycortisol.
This product, 11-deoxycortisol, must then be transported into the mitochondria to serve as the substrate for CYP11B1 .
CYP11B1 performs the final 11β-hydroxylation step to produce cortisol. oup.comahajournals.org
Similarly, for aldosterone synthesis, the product of CYP21A2 (11-deoxycorticosterone) is hydroxylated by CYP11B1 or CYP11B2 to corticosterone, which then serves as the specific substrate for the subsequent oxidative reactions catalyzed by CYP11B2 to yield aldosterone. oup.comwikipedia.org
Cellular and Molecular Mechanisms of 11 Beta Hydroxypregnenolone Action
Influence on Cellular Bioenergetics and Mitochondrial Biogenesis Pathways
Proof-of-concept studies utilizing primary cultures of endothelial and muscle cells have demonstrated that 11-beta-hydroxypregnenolone is a powerful inducer of mitochondrial biogenesis. pnas.orguniprot.org Remarkably, significant activity has been observed at femtomolar concentrations, indicating a high degree of potency. uniprot.org
In these experimental models, treatment with this compound led to a significant increase in the protein levels of key enzymes and transcriptional coactivators that govern cellular bioenergetics and the formation of new mitochondria. pnas.orgoup.comwikipedia.org The observed effects include the upregulation of:
LKB1 (Liver Kinase B1) : A master kinase that regulates cell metabolism and growth.
AMPK (5'-adenosine monophosphate-activated protein kinase) : A central regulator of cellular energy homeostasis.
PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) : A master transcriptional coactivator of genes involved in mitochondrial biogenesis. pnas.orgwikipedia.org
Mitofilin : A cristae-associated protein essential for maintaining mitochondrial structure. pnas.org
The table below summarizes the key proteins modulated by this compound in primary cell culture models, as indicated by Western blot analysis. pnas.orgwikipedia.org
| Protein | Function | Observed Effect |
| LKB1 | Master kinase, cellular metabolism | Significantly Increased Levels |
| AMPK | Central energy sensor | Significantly Increased Levels |
| PGC-1α | Transcriptional coactivator for MB | Increased Levels |
| Mitofilin | Mitochondrial cristae structure | Increased Levels |
These findings provide direct evidence that this compound actively promotes the signaling pathways responsible for creating new and functional mitochondria in primary cells. pnas.org
The link between this compound and mitochondrial biogenesis was initially uncovered through spatial analytics and molecular modeling. pnas.orguniprot.org These analyses revealed a significant structural resemblance between this compound and the isoforms of epicatechin, a flavanol known to stimulate mitochondrial biogenesis. pnas.orgoup.comwikipedia.org It was hypothesized that epicatechin achieves its effects by mimicking an endogenous sterol, which was subsequently identified as this compound. pnas.org
This sterol, previously considered to have no described biological activity, was shown to be a more potent inducer of mitochondrial biogenesis than epicatechin. pnas.orguniprot.org The degree of spatial homology between different flavanols ((-)-epicatechin, (+)-epicatechin, and (+)-catechin) and the this compound structure directly correlates with their relative potency in inducing mitochondrial biogenesis. pnas.org This strong correlation between structural mimicry and biological activity underscores the specific nature of the interaction between the sterol's three-dimensional shape and its cellular targets.
Experimental Evidence in Primary Cell Culture Models
Modulation of Intracellular Steroidogenic Signaling Cascades
This compound is an integral part of the complex web of adrenal steroidogenesis. nih.govd-nb.info Its formation and potential metabolism are dictated by specific enzymes within this cascade. The synthesis of all steroid hormones begins with cholesterol, which is converted to pregnenolone (B344588) by the enzyme CYP11A1. nih.govmdpi.com Pregnenolone can then be hydroxylated at various positions to create a diverse array of hormones.
The synthesis of this compound itself is a key step. It is produced from its precursor, pregnenolone. The critical 11β-hydroxylation step is catalyzed by the mitochondrial enzyme steroid 11β-hydroxylase, encoded by the CYP11B1 gene. nih.govnih.gov This enzyme is also responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. nih.govnih.gov The expression of CYP11B1 is primarily controlled by adrenocorticotropic hormone (ACTH). nih.govnih.gov
Mechanistic Studies of Interactions with Intracellular Steroid Receptors
The biological effects of steroid hormones are typically mediated by binding to specific intracellular receptors, such as the glucocorticoid (GR) and mineralocorticoid (MR) receptors, which then act as ligand-activated transcription factors. nih.govnih.gov These receptors generally bind 11β-hydroxylated steroids like cortisol, while their 11-keto forms are inactive. nih.gov
Despite its 11β-hydroxylated structure, there is a lack of direct experimental studies investigating the binding affinity or transactivation potential of this compound with classical intracellular steroid receptors (GR, MR, androgen receptor, estrogen receptor, or progesterone (B1679170) receptor). One study that tested a panel of adrenal steroid precursors for their ability to activate the glucocorticoid receptor did not include this compound, although its parent compound, pregnenolone, showed no activity. oup.com
The parent compound, pregnenolone, is known to be largely inactive at nuclear receptors but functions as a neurosteroid, with its metabolites capable of modulating membrane-bound neurotransmitter receptors. wikipedia.org Neurosteroids can exert rapid, non-genomic effects by interacting with targets such as GABA-A and NMDA receptors. nih.govfrontiersin.org While this compound is structurally a neurosteroid, specific studies confirming its interaction with these neurotransmitter receptors have not been reported. Therefore, the precise receptor-mediated mechanisms underlying the biological activities of this compound remain an area for future investigation.
Neurosteroidogenesis and Central Nervous System Research Pertaining to 11 Beta Hydroxypregnenolone
De Novo Synthesis and Localized Metabolism in Neural Tissues
The synthesis of neurosteroids originates from cholesterol, which is converted to pregnenolone (B344588) by the enzyme P450scc (cytochrome P450 side-chain cleavage) located in the inner mitochondrial membrane. nih.gov This initial step is the gateway to the entire steroidogenic cascade. From pregnenolone, a diverse array of neurosteroids can be produced through the action of various enzymes present in neural tissues. nih.govnih.gov
The enzyme 11β-hydroxylase (CYP11B1), traditionally known for its role in adrenal cortisol production, is also found in the brain. jcrpe.orgnih.gov This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol. nih.gov While direct evidence for the de novo synthesis of 11-beta-hydroxypregnenolone from pregnenolone in the brain is still being fully elucidated, the presence of 11β-hydroxylase activity in various brain regions, including the hippocampus and cerebellum, suggests the potential for local production. nih.gov The expression of steroidogenic enzymes is not uniform throughout the CNS, indicating that the synthesis and metabolism of neurosteroids, including potentially this compound, are compartmentalized and region-specific. nih.govresearchgate.net
Research indicates that the brain can synthesize a variety of steroids de novo from pregnenolone. nih.gov The presence of enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts pregnenolone to progesterone (B1679170), and cytochrome P450 17α-hydroxylase/c17,20-lyase (P450c17), which converts pregnenolone to 17α-hydroxypregnenolone and then to dehydroepiandrosterone (B1670201) (DHEA), has been confirmed in the CNS. nih.govnih.gove-apem.org The existence of these pathways underscores the brain's capacity for intricate steroid metabolism.
Interconversion with 7-Oxygenated Neurosteroids (e.g., 7-ketopregnenolone (B14687560), 7β-hydroxypregnenolone)
A significant aspect of neurosteroid metabolism is the interconversion between different forms, which is often catalyzed by enzymes with broad substrate specificity. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key player in this process. While it is well-known for converting inactive cortisone (B1669442) to active cortisol, it also metabolizes other steroids, including 7-oxygenated neurosteroids. plos.orgnih.gov
Studies have shown that 11β-HSD1 can catalyze the interconversion of 7-keto and 7-hydroxy neurosteroids. plos.orgnih.gov Specifically, it can convert 7-ketopregnenolone to 7β-hydroxypregnenolone. plos.orgnih.gov This reaction is reversible, and the direction is influenced by the cellular environment, particularly the presence of the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH). plos.orgnih.gov In the presence of H6PDH, the reductase activity of 11β-HSD1 is favored, leading to the formation of 7β-hydroxy metabolites. plos.orgnih.gov
This interconversion is significant as it can regulate the local concentrations and activities of different neurosteroids within the brain. nih.gov The metabolism of 7-oxygenated derivatives of pregnenolone and DHEA by 11β-HSD1 highlights a complex network of neurosteroid interactions. plos.orgnih.gov
| Enzyme | Substrate | Product(s) | Cofactor Influence |
| 11β-HSD1 | 7-ketopregnenolone | 7β-hydroxypregnenolone | Predominantly reduction in the presence of H6PDH (provides NADPH) |
| 11β-HSD1 | 7α-hydroxy-DHEA | 7β-hydroxy-DHEA and 7-keto-DHEA | Interconversion observed |
| 11β-HSD1 | 7-keto-DHEA | 7α-hydroxy-DHEA and 7β-hydroxy-DHEA | Interconversion observed |
Investigations into Putative Neuroregulatory Functions
The neuroregulatory functions of many neurosteroids are well-established, with effects on neurotransmitter systems, neuronal excitability, and synaptic plasticity. While direct research on the neuroregulatory roles of this compound is limited, the functions of related neurosteroids provide a framework for its potential activities.
For instance, 7α-hydroxypregnenolone, a structurally similar neurosteroid, has been shown to act as a neuronal activator and stimulate locomotor activity. nih.govpnas.org It has been identified in the brains of various vertebrates, including newts and quail, and its synthesis is regulated by factors like melatonin. nih.govebi.ac.uk The discovery of 7α- and 7β-hydroxypregnenolone in the quail brain, and the stimulatory effect of the 7α-isomer on locomotion, suggests that these 7-oxygenated neurosteroids have distinct physiological roles. frontiersin.orgnih.gov
Given the metabolic link between this compound and these 7-oxygenated neurosteroids through the action of 11β-HSD1, it is plausible that this compound could indirectly influence the pathways regulated by these compounds. The modulation of 11β-HSD1 activity could, in turn, alter the balance of 7-keto and 7-hydroxy neurosteroids, thereby affecting their neuroregulatory functions. plos.orgnih.gov
Furthermore, the broader class of hydroxysteroids, including this compound, has been implicated in modulating GABA-A receptors and calcium channels, suggesting a potential role in regulating neuronal excitability. google.com The loss of mitochondrial density in the brain, which is associated with neurodegenerative diseases, could potentially be influenced by hydroxysteroid pathways. google.com
| Compound | Putative/Demonstrated Function |
| 7α-hydroxypregnenolone | Neuronal activator, stimulates locomotor activity |
| 7β-hydroxypregnenolone | Identified in the brain, functional role less clear |
| This compound | Putative role in modulating neuronal excitability and neuroprotection |
Comparative Biochemical Endocrinology of 11 Beta Hydroxysteroids
Interspecies Variations in 11-Beta-Hydroxysteroid Metabolism and Distribution
The metabolism and tissue distribution of 11-beta-hydroxysteroids, including 11-beta-hydroxypregnenolone, exhibit significant variations across different vertebrate classes, reflecting adaptations to diverse physiological demands and environments. These differences are largely dictated by the expression patterns and substrate specificities of key steroidogenic enzymes.
In mammals, the adrenal glands are the primary site of 11-beta-hydroxysteroid synthesis. Specifically, the enzyme cytochrome P450 11B1 (CYP11B1), located in the inner mitochondrial membrane of the adrenal cortex, is responsible for the 11-beta-hydroxylation of steroid precursors. genome.jpwikipedia.org While the primary substrates for CYP11B1 are 11-deoxycortisol and 11-deoxycorticosterone in the synthesis of cortisol and corticosterone (B1669441), respectively, it can also act on other steroids. researchgate.net The production of this compound would theoretically occur via the 11-beta-hydroxylation of pregnenolone (B344588). However, the major steroidogenic pathways favor the conversion of pregnenolone to progesterone (B1679170) or its 17-hydroxylated derivatives before subsequent hydroxylation steps. genome.jpnumberanalytics.com
The distribution of 11-beta-hydroxysteroids is not limited to the adrenal glands. In the brain, these compounds, often termed neurosteroids, are synthesized de novo and play crucial roles in neuronal function. genome.jp For instance, in the avian brain, both 7α- and 7β-hydroxypregnenolone have been identified as significant neurosteroids, suggesting active pregnenolone metabolism within the central nervous system. nih.govolemiss.edu While direct evidence for the widespread presence of this compound in the avian brain is less documented, the existence of the necessary enzymatic machinery, including 11β-hydroxysteroid dehydrogenase (11β-HSD), suggests its potential formation and activity. ucl.ac.uk
In fish, the landscape of 11-beta-hydroxysteroid metabolism is notably different, with a significant emphasis on the production of 11-oxygenated androgens. frontiersin.org 11-ketotestosterone (B164220), a potent androgen in many fish species, is synthesized from testosterone (B1683101) via an 11-beta-hydroxylated intermediate. nih.gov The enzyme 11β-HSD plays a crucial role in this conversion. nih.gov The presence and activity of these enzymes in fish gonads and other tissues point to a distinct physiological role for 11-beta-hydroxylated steroids in this vertebrate class, primarily linked to reproduction. nih.govnih.gov
Amphibians also demonstrate unique patterns of neurosteroidogenesis. In the newt brain, 7α-hydroxypregnenolone has been identified as a key neurosteroid that stimulates locomotor activity, particularly during the breeding season. researchgate.netnih.gov This highlights the importance of pregnenolone metabolites in regulating behavior in this group. The presence of steroidogenic enzymes in the amphibian brain suggests the potential for local production of a variety of neuroactive steroids, including the possibility of this compound. researchgate.net
The following table provides a comparative overview of the primary 11-beta-hydroxysteroid products and their principal sites of synthesis in different vertebrate classes.
| Vertebrate Class | Primary 11-Beta-Hydroxysteroid Products | Principal Site of Synthesis | Key Function |
| Mammals | Cortisol, Corticosterone, 11-oxygenated androgens | Adrenal Cortex, Brain | Stress response, Metabolism, Neurotransmission |
| Birds | Corticosterone, 7α/β-hydroxypregnenolone (neurosteroid) | Adrenal Gland, Brain | Stress response, Locomotor activity |
| Reptiles | Corticosterone | Adrenal Gland | Stress response |
| Amphibians | Corticosterone, 7α-hydroxypregnenolone (neurosteroid) | Adrenal Gland, Brain | Stress response, Locomotor activity |
| Fish | 11-ketotestosterone, Cortisol | Gonads, Interrenal gland | Reproduction, Stress response |
Evolutionary Conservation of Enzymatic Processes Across Vertebrate Classes
The enzymatic machinery responsible for the synthesis of 11-beta-hydroxysteroids shows a remarkable degree of evolutionary conservation, underscoring the fundamental importance of these compounds in vertebrate physiology. The key enzymes involved are cytochrome P450 11B1 (CYP11B1) and 11-beta-hydroxysteroid dehydrogenases (11β-HSDs).
CYP11B1, the enzyme that catalyzes the 11-beta-hydroxylation of steroids, is a member of the cytochrome P450 superfamily and is found across vertebrates. wikipedia.orgresearchgate.net Its gene, CYP11B1, is located on chromosome 8 in humans and has a homologous counterpart, CYP11B2, which encodes for aldosterone (B195564) synthase. nih.gov These two genes likely arose from a gene duplication event, allowing for the evolution of distinct mineralocorticoid and glucocorticoid pathways. nih.gov The high degree of sequence homology between CYP11B1 and CYP11B2 across species highlights their shared evolutionary origin. olemiss.edu The presence of CYP11B1-like enzymes in fish, amphibians, reptiles, birds, and mammals points to an ancient origin for the capacity to produce 11-beta-hydroxylated steroids. researchgate.net
The substrate specificity of CYP11B1, however, can vary between species. While its primary role in mammals is the synthesis of cortisol and corticosterone, its activity on other substrates, including the potential to hydroxylate pregnenolone, is an area of ongoing research. researchgate.net
The 11β-HSD enzymes, which interconvert active 11-beta-hydroxysteroids and their inactive 11-keto forms, also exhibit a deep evolutionary history. nih.gov Two major isoforms exist: 11β-HSD1, which predominantly acts as a reductase, reactivating glucocorticoids in tissues like the liver and adipose tissue, and 11β-HSD2, a high-affinity dehydrogenase that inactivates glucocorticoids, notably in mineralocorticoid target tissues like the kidney. physiology.orgnih.gov The presence of 11β-HSD activity has been demonstrated in a wide range of vertebrates, from fish to mammals, indicating its fundamental role in regulating local glucocorticoid action. nih.govnih.gov
Comparative studies of 11β-HSD1 from different species have revealed variations in substrate affinity and inhibitor sensitivity. nih.gov For example, human, hamster, and guinea pig 11β-HSD1 show high efficiency in reducing cortisone (B1669442), while the enzyme from mice and rats is intermediate, and that from dogs is the lowest. nih.gov Such differences are important considerations in preclinical studies of 11β-HSD1 inhibitors. nih.gov The ability of 11β-HSD1 to metabolize other substrates, such as 7-ketocholesterol, also shows species-specific variations. nih.gov
The following table summarizes the key enzymes involved in 11-beta-hydroxysteroid metabolism and their evolutionary conservation.
| Enzyme | Function | Evolutionary Conservation |
| Cytochrome P450 11B1 (CYP11B1) | Catalyzes 11-beta-hydroxylation of steroids | Present in all major vertebrate classes, indicating an ancient origin. Gene duplication led to specialized functions (e.g., CYP11B2 for aldosterone synthesis). |
| 11-beta-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Interconversion of active and inactive 11-hydroxysteroids (predominantly reductase) | Found across vertebrates, with species-specific differences in substrate affinity and kinetics. |
| 11-beta-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) | Inactivation of 11-hydroxysteroids (dehydrogenase) | Present in a wide range of vertebrates, crucial for protecting mineralocorticoid receptors from glucocorticoid excess. |
Ecological and Physiological Relevance in Diverse Organisms
The production and metabolism of 11-beta-hydroxysteroids, including this compound, are closely linked to the ecological challenges and physiological needs of diverse organisms.
In amphibians, neurosteroids derived from pregnenolone play a significant role in regulating behavior linked to environmental cues. For instance, the neurosteroid 7α-hydroxypregnenolone stimulates locomotor activity in newts, a behavior that is critical during the breeding season. nih.gov The synthesis of this neurosteroid is influenced by photoperiod, demonstrating a direct link between the environment and brain steroidogenesis. researchgate.net While the specific role of this compound in this context is not fully elucidated, the presence of the necessary enzymatic pathways in the amphibian brain suggests it could be a component of this complex neuroendocrine regulation. researchgate.net The adaptation of amphibians to both aquatic and terrestrial environments may have driven the evolution of such diverse neurosteroid functions. researchgate.net
In birds, neurosteroidogenesis in the brain also appears to be a conserved and functionally important process. nih.govolemiss.edu The synthesis of neurosteroids like 7α- and 7β-hydroxypregnenolone in the quail brain is associated with the regulation of locomotor activity. nih.govfrontiersin.org These findings suggest that local steroid production in the brain is a key mechanism for adapting behavior to daily and seasonal cycles. frontiersin.org The potential for this compound to act as a neuroactive steroid in the avian brain remains an intriguing area for future research.
In fish, the physiological relevance of 11-beta-hydroxysteroids is prominently tied to reproduction. The androgen 11-ketotestosterone is crucial for male sexual development and behavior in many teleost species. frontiersin.org The synthesis of this potent androgen involves the 11-beta-hydroxylation of testosterone, highlighting the importance of the CYP11B1 and 11β-HSD enzymes in the gonads of fish. nih.gov This specialized role of 11-beta-hydroxysteroids in fish reproduction is a clear example of evolutionary adaptation to an aquatic environment and specific reproductive strategies.
In mammals, the primary role of adrenal 11-beta-hydroxysteroids like cortisol and corticosterone is in the stress response and regulation of metabolism. nih.gov However, the discovery of neurosteroidogenesis has expanded our understanding of their functions to include modulation of neuronal excitability, mood, and cognition. genome.jp The metabolism of pregnenolone and other steroids within the brain can lead to the formation of various neuroactive compounds. plos.org While the direct actions of this compound in the mammalian brain are not as well-characterized as other neurosteroids, its potential to be formed locally and interact with neuronal receptors warrants further investigation.
The following table provides examples of the ecological and physiological relevance of 11-beta-hydroxysteroids in different vertebrate groups.
| Vertebrate Group | Ecological/Physiological Context | Role of 11-Beta-Hydroxysteroids |
| Amphibians | Seasonal breeding behavior, adaptation to changing environments | Regulation of locomotor activity via neurosteroids derived from pregnenolone. researchgate.netnih.gov |
| Birds | Diurnal and seasonal rhythms, reproductive behavior | Modulation of locomotor activity through brain-derived neurosteroids. nih.govfrontiersin.org |
| Fish | Sexual differentiation and reproduction | Key role in the synthesis of the potent androgen 11-ketotestosterone. frontiersin.orgnih.gov |
| Mammals | Stress response, metabolism, neuro-regulation | Systemic effects via adrenal glucocorticoids and local modulation of neuronal function via neurosteroids. genome.jpnih.gov |
Advanced Analytical and Research Methodologies for 11 Beta Hydroxypregnenolone
Genetic and Genomic Approaches to Steroidogenic Enzyme Analysis
The synthesis of 11-Beta-Hydroxypregnenolone is dependent on the function of steroidogenic enzymes, particularly the 11β-hydroxylase enzyme encoded by the CYP11B1 gene. genecards.orgnih.gov Genetic and genomic techniques are vital for investigating the function of this enzyme and how its variations affect steroid production.
The CYP11B1 gene, which consists of 9 exons, encodes the steroid 11β-hydroxylase enzyme responsible for the 11β-hydroxylation of steroids in the adrenal cortex. frontiersin.orgjcrpe.org Mutations in this gene can lead to 11β-hydroxylase deficiency (11β-OHD), an autosomal recessive form of congenital adrenal hyperplasia. frontiersin.organalesdepediatria.org This deficiency impairs the conversion of 11-deoxycortisol to cortisol, leading to an accumulation of precursor steroids. nih.govfrontiersin.org Consequently, any potential synthesis of this compound from pregnenolone (B344588) would also be affected.
Genetic analysis, primarily through DNA sequencing of the CYP11B1 gene, is the definitive method for diagnosing 11β-OHD and identifying the specific pathogenic variants responsible. frontiersin.organalesdepediatria.orgd-nb.info To date, over 180 different pathogenic variants have been identified, including missense, nonsense, splicing, and deletion mutations, which are distributed across the entire gene. analesdepediatria.orgresearchgate.net The identification of these mutations is crucial as it allows for genotype-phenotype correlations, where the severity of the mutation can often predict the severity of the clinical presentation. researchgate.netendocrine-abstracts.org For example, mutations that completely abolish enzyme activity lead to the classic, severe form of the disorder, while mutations that only partially reduce enzyme activity result in milder, non-classic forms. endocrine-abstracts.orgresearcher.life
Table 2: Examples of Pathogenic CYP11B1 Variants and Their Functional Impact
| Variant Type | Example Mutation | Location | Consequence | Functional Impact | Source |
|---|---|---|---|---|---|
| Missense | p.R448H | Exon 8 | Arginine to Histidine substitution | Reduced enzyme activity; associated with 11β-OHD in Moroccan Jews | nih.govresearchgate.net |
| Missense | p.L382P | Exon 7 | Leucine to Proline substitution | Novel variant predicted to be pathogenic | d-nb.info |
| Nonsense | p.Q356X | Exon 6 | Glutamine to Stop Codon | Truncated protein, loss of enzyme activity | researchgate.net |
| Deletion | c.1156delG | Not specified | Frameshift | Novel variant leading to loss of function | analesdepediatria.org |
| Splicing | c.395+2dupT | Splice Donor Site | Affects mRNA splicing | Novel variant predicted to be pathogenic | analesdepediatria.org |
| Chimeric Gene | CYP11B2/CYP11B1 | Varies | Fusion of CYP11B2 (exons 1-6) and CYP11B1 (exons 7-9) | Leads to 11β-hydroxylase deficiency | jcrpe.organalesdepediatria.org |
The capacity of a tissue to synthesize 11-hydroxylated steroids is directly related to the expression level of the CYP11B1 gene. Gene expression analysis techniques, such as microarray profiling and quantitative real-time polymerase chain reaction (qPCR), are used to measure the abundance of CYP11B1 messenger RNA (mRNA). nih.govoup.com
These studies have shown that CYP11B1 is highly expressed in the adrenal gland, consistent with its primary role in cortisol synthesis. nih.govproteinatlas.org However, lower levels of CYP11B1 mRNA have also been detected in other tissues, including the gonads, suggesting the potential for extra-adrenal synthesis of 11-hydroxylated steroids. nih.govbioscientifica.com For example, CYP11B1 mRNA and protein have been identified in the bovine ovary, where they may contribute to local glucocorticoid production. bioscientifica.com qPCR can validate microarray data and provide precise quantification of gene expression changes during different physiological or pathological states, such as in adrenocortical tumors or during adrenal regeneration. oup.comspandidos-publications.com The level of CYP11B1 expression can be a key factor in determining the local concentration and potential paracrine or autocrine actions of its steroid products. nih.gov
Table 3: Relative mRNA Expression of CYP11B1 in Different Tissues/Conditions
| Tissue/Condition | Method | Finding | Implication for this compound Synthesis | Source |
|---|---|---|---|---|
| Human Fetal Tissues | RT-RTPCR | Highest expression in adrenal gland; lower levels in testis, ovary, placenta. | Adrenal gland is the primary site; potential for synthesis in other steroidogenic tissues. | nih.gov |
| Adrenocortical Tumors | Microarray & RT-PCR | Higher CYP11B1 mRNA in cortisol-producing adenomas compared to normal adrenal. | Increased synthetic capacity in certain tumors. | oup.com |
| Bovine Ovarian Follicles | Real-time PCR | CYP11B1 mRNA expressed in granulosa and theca cells. | Suggests local, extra-adrenal synthesis is possible. | bioscientifica.com |
| Rat Adrenal Regeneration | Microarray & qPCR | CYP11B1 mRNA levels are low initially post-enucleation, recovering over time. | Synthetic capacity is dynamically regulated during tissue regeneration. | spandidos-publications.com |
Gene Sequencing and Pathogenic Variant Identification (e.g., CYP11B1 mutations)
Structural Biology and Computational Chemistry Approaches
Understanding the precise mechanism of this compound synthesis requires detailed knowledge of the three-dimensional structure of the CYP11B1 enzyme and its interaction with steroid substrates.
Due to the challenges of crystallizing membrane-bound proteins like cytochrome P450 enzymes, computational homology modeling is a widely used technique to generate 3D structures of CYP11B1. nih.govnih.gov These models are typically built using the known crystal structures of related bacterial or mammalian P450s as templates. nih.govdrugbank.com The primary focus of this modeling is the active site, which contains the heme group and the substrate-binding pocket. nih.gov
These 3D models are invaluable for investigating structure-function relationships. nih.gov By using molecular docking simulations, researchers can predict how substrates, such as pregnenolone, bind within the active site of CYP11B1. drugbank.comscienceopen.com This allows for the identification of key amino acid residues that interact with the steroid, holding it in the correct orientation for hydroxylation at the 11β position. scienceopen.comuniprot.org
Furthermore, these models are critical for analyzing the impact of pathogenic mutations identified through gene sequencing. nih.gov A missense mutation can be mapped onto the 3D structure to predict how the amino acid change might disrupt protein folding, heme binding, or substrate interaction, thus explaining the resulting loss of enzymatic activity. researcher.lifenih.gov This integrated approach, combining genetic data with structural modeling, provides a powerful tool for understanding the molecular basis of enzyme function and its role in the synthesis of steroids like this compound. scienceopen.comresearchgate.net
Table 4: Key Features of CYP11B1 Structural Models
| Feature | Description | Significance for Catalysis | Source |
|---|---|---|---|
| Homology Template | Crystal structures of CYP11B2, CYP101, or CYP2C5 are often used. | Provides the foundational scaffold for building the CYP11B1 model. | nih.govdrugbank.comscienceopen.com |
| Heme Group | Prosthetic group containing an iron atom that is central to the catalytic reaction. | The iron atom directly participates in oxygen activation and insertion into the substrate. | uniprot.orgnih.gov |
| Active Site Residues | Specific amino acids that form the substrate-binding pocket. | Determine substrate specificity and positioning for regioselective hydroxylation. | nih.govdrugbank.com |
| Ligand Docking | Computational simulation of substrate or inhibitor binding to the active site. | Predicts binding affinity and orientation, explaining enzyme selectivity and inhibition mechanisms. | drugbank.comscienceopen.com |
| Mutation Analysis | Mapping known pathogenic variants onto the 3D structure. | Elucidates how mutations impair enzyme structure and function, affecting steroid synthesis. | researcher.lifenih.gov |
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to visualize the dynamic interactions between an enzyme and its substrate at an atomic level. In the context of this compound, MD simulations are instrumental in elucidating the binding and catalytic mechanisms within the active site of cytochrome P450 11B1 (CYP11B1), also known as 11β-hydroxylase. This enzyme is responsible for the crucial hydroxylation step that converts precursors into active steroid hormones.
MD simulations, often based on homology models derived from crystal structures of related enzymes like CYP11B2, allow researchers to predict how this compound or its precursors, such as 11-deoxycortisol and 11-deoxycorticosterone, orient themselves within the hydrophobic active site of CYP11B1. pnas.orgnih.gov These simulations can reveal the intricate network of interactions that stabilize the enzyme-substrate complex and position the substrate for catalysis.
Detailed computational models of human CYP11B1 have been constructed using the crystal structure of the highly homologous CYP11B2 as a template. pnas.org These models show a classic steroid-synthesizing cytochrome structure with a triangular prism shape, comprising 16 α-helices and 9 β-sheets. pnas.org Such models are crucial for running MD simulations to understand substrate binding and the impact of mutations.
The active site of CYP11B1 is a finely tuned environment. The binding of a steroid substrate typically displaces a water molecule coordinated to the heme iron, which is a characteristic feature of type I substrate binding in P450 enzymes. nih.gov The orientation of the steroid within the active site is critical for determining which position on the steroid molecule is presented to the reactive heme center for hydroxylation.
MD simulations have been employed to study how different substrates and inhibitors interact with CYP11B1. For instance, comparisons between CYP11B1 and CYP11B2 reveal that despite having identical active site residues, significant conformational differences in the protein structure lead to their distinct substrate specificities and catalytic functions. nih.gov Large hydrophobic residues, including Trp-116, Phe-231, Trp-260, Phe-381, Phe-487, and Ile-488, form the "roof" of the active site, and their precise positioning is critical for accommodating the substrate. nih.gov
Simulations of CYP11B1 with its natural substrate, 11-deoxycorticosterone, have provided insights that can be extrapolated to the binding of this compound due to their structural similarities. These studies highlight the importance of specific amino acid residues in substrate recognition and binding. nih.govjensenlab.org For example, mutations in the substrate-binding region, such as W116C, have been shown to severely affect enzyme function, underscoring the critical role of these residues. pnas.org
The table below summarizes key findings from molecular dynamics simulations and computational modeling studies on the interaction of steroid substrates with CYP11B1, which are applicable to understanding the binding of this compound.
Interactive Data Table: Key Molecular Interactions in CYP11B1 Substrate Binding
| Interacting Residue/Region | Role in Binding and Catalysis | Supporting Evidence from Simulations |
| Heme Group | The catalytic center containing the iron atom that activates molecular oxygen for the hydroxylation reaction. | The steroid substrate binds in close proximity, displacing a water molecule from the iron. nih.gov |
| Trp-116 | Forms part of the hydrophobic active site roof, crucial for substrate binding and positioning. | Mutation W116C severely impairs enzyme activity, indicating its importance in substrate interaction. pnas.org |
| Phe-130 | A key residue in the active site that can influence substrate orientation through steric interactions. | In CYP11B2, this residue is thought to push the steroid core, favoring C18 hydroxylation. A similar role in positioning is expected in CYP11B1 for 11β-hydroxylation. nih.gov |
| Trp-260 | Contributes to the hydrophobic environment of the active site, stabilizing the steroid molecule. | Differences in its position relative to CYP11B2 contribute to substrate specificity. nih.gov |
| Ala-313 | An active site residue that influences the shape and size of the binding pocket. | Its positioning differs between CYP11B1 and CYP11B2, affecting inhibitor and substrate binding. nih.gov |
| Arg-374 & Glu-371 | Form an ion-pair interaction near the heme-binding region, contributing to the overall stability of the enzyme structure. | Mutations affecting these residues, like R374W, disrupt the enzyme's structure and function. pnas.org |
| Phe-381 | Part of the active site roof, its orientation is important for accommodating the substrate. | Differential positioning of this residue helps define the unique active site architecture of CYP11B1. nih.gov |
| Phe-487 & Ile-488 | These hydrophobic residues also form part of the active site roof, contributing to substrate binding. | Their placement and orientation differ significantly from CYP11B2, influencing substrate preference. nih.gov |
Q & A
Q. What ethical and practical challenges arise in human studies investigating this compound’s role in stress responses?
- Answer : Address circadian and diurnal variation by standardizing sample collection times. Obtain informed consent for repeated blood draws and ensure blinding in placebo-controlled trials. Follow NIH guidelines for data anonymization and share de-identified datasets via controlled-access platforms (e.g., dbGaP) .
Data Management and Reporting
Q. How can researchers standardize metadata for this compound studies to facilitate data reuse?
- Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with domain-specific metadata templates (e.g., ISA-Tab for omics data). Include experimental variables (e.g., animal strain, diet, sampling time) and instrument parameters (e.g., LC-MS column type, ionization mode). Deposit raw data in repositories like MetaboLights or Figshare .
Q. What validation criteria are critical for publishing novel antibodies against this compound?
- Answer : Demonstrate specificity via Western blot (single band at expected molecular weight) and competitive ELISA with excess unlabeled antigen. Report cross-reactivity profiles against 20+ structurally related steroids. Provide antibody sequences and hybridoma validation data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
